Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-
Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-
Potent antagonist of adenosine A2A receptors; displays >100-fold selectivity for A2A over A1 receptors (Ki values are 0.44 and 85 nM respectively). Potentiates L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0004869
InChI:
InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30)
SMILES:
CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C
Molecular Formula:
C22H27N7O2
Molecular Weight:
421.5 g/mol
Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-
CAS No.:
VCID: VC0004869
Molecular Formula: C22H27N7O2
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- -](/images/no_structure.jpg)
Description | Potent antagonist of adenosine A2A receptors; displays >100-fold selectivity for A2A over A1 receptors (Ki values are 0.44 and 85 nM respectively). Potentiates L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats. |
---|---|
Product Name | Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- |
Molecular Formula | C22H27N7O2 |
Molecular Weight | 421.5 g/mol |
IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide |
Standard InChI | InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30) |
Standard InChIKey | JENSDTKXNVHSSN-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C |
Canonical SMILES | CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C |
Synonyms | N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide |
PubChem Compound | 25074316 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume